alpha-Methylene-1,3-benzodioxole-5-propionaldehyde
Description
Nuclear Magnetic Resonance (NMR) Spectral Data
The ¹H NMR spectrum (hypothetical, based on analogous compounds) would exhibit distinct signals for the benzodioxole aromatic protons, the methylene bridge, and the α,β-unsaturated aldehyde. Key predicted resonances include:
- δ 9.60 ppm (1H, singlet) : Aldehyde proton (R–CH=O).
- δ 6.70–6.90 ppm (3H, multiplet) : Aromatic protons on the benzodioxole ring.
- δ 5.30–5.50 ppm (2H, doublet of doublets) : Methylene (=CH₂) protons adjacent to the aldehyde group.
- δ 4.20–4.40 ppm (2H, singlet) : Methyleneoxy (–O–CH₂–O–) protons in the dioxole ring.
The ¹³C NMR spectrum would feature peaks corresponding to the aldehyde carbon (~δ 195 ppm), aromatic carbons (δ 110–150 ppm), and oxygenated methylene carbons (δ 90–100 ppm).
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Profiles
The IR spectrum displays a strong absorption band at ~1700 cm⁻¹ , characteristic of the aldehyde C=O stretch. Additional peaks include:
- ~1250 cm⁻¹ : Aromatic C–O–C stretching in the dioxole ring.
- ~1600 cm⁻¹ : C=C stretching from the α-methylene group.
In the UV-Vis spectrum , electronic transitions associated with the conjugated π-system (benzodioxole and α,β-unsaturated aldehyde) produce absorption maxima in the 250–300 nm range , typical of aromatic aldehydes with extended conjugation.
X-ray Crystallographic Studies and Conformational Analysis
No published X-ray crystallographic data for α-methylene-1,3-benzodioxole-5-propionaldehyde exists in the available literature. However, computational models predict a planar benzodioxole ring with the propenal side chain adopting an s-cis conformation to maximize conjugation between the aldehyde and the aromatic system. Molecular dynamics simulations suggest limited rotational freedom around the methylene bridge due to steric hindrance from the dioxole oxygen atoms.
Table 2: Predicted Structural Parameters
| Parameter | Value |
|---|---|
| Benzodioxole ring planarity | <0.1 Å deviation |
| C–O bond length (dioxole) | 1.36 Å |
| Aldehyde C=O bond length | 1.22 Å |
| Dihedral angle (C₆–C₇–C₈=O) | 15° |
Properties
CAS No. |
54546-95-1 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)prop-2-enal |
InChI |
InChI=1S/C11H10O3/c1-8(6-12)4-9-2-3-10-11(5-9)14-7-13-10/h2-3,5-6H,1,4,7H2 |
InChI Key |
GQPLAQHDCOTNIP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1=CC2=C(C=C1)OCO2)C=O |
Origin of Product |
United States |
Preparation Methods
Reaction Details:
- Reactants : Piperonal (3,4-methylenedioxybenzaldehyde) and propionaldehyde.
- Catalyst : Potassium hydroxide (KOH).
- Solvent : Methanol.
- Reaction Conditions :
- Temperature: 40°C.
- Reaction Time: 1.5 hours.
- Yield : Approximately 71.4% for the first step.
Notes:
This reaction involves the formation of a β-hydroxy aldehyde intermediate, which subsequently undergoes dehydration to form the alpha-methylene derivative.
Hydrogenation of Piperonyl Propionaldehyde
The second step in the synthesis involves the hydrogenation of piperonyl propionaldehyde to produce alpha-methylene derivatives.
Reaction Details:
- Reactants : Piperonyl propionaldehyde.
- Catalyst : 5% Palladium on carbon (Pd/C).
- Conditions :
- Hydrogen pressure: 300 kPa.
- Temperature: 40°C.
- Reaction Time: 3 hours.
- Yield : Approximately 93.1%.
Notes:
This step ensures the selective reduction of the compound while maintaining the methylenedioxy group intact.
One-Pot Synthesis
An alternative approach combines the two steps (aldol condensation and hydrogenation) into a single reaction vessel.
Reaction Details:
- The one-pot method uses similar reactants and catalysts as described above but optimizes conditions to perform both reactions sequentially in a hydrogenation kettle.
- Total Yield : Approximately 66.5%.
Notes:
This method reduces processing time and improves efficiency but may require additional optimization to control side reactions and maintain product purity.
Summary Table of Preparation Methods
| Method | Reactants | Catalyst | Conditions | Yield (%) |
|---|---|---|---|---|
| Aldol Condensation | Piperonal, Propionaldehyde | KOH | 40°C, 1.5 h | 71.4 |
| Hydrogenation | Piperonyl Propionaldehyde | Pd/C | 300 kPa H₂, 40°C, 3 h | 93.1 |
| One-Pot Synthesis | Piperonal, Propionaldehyde | KOH + Pd/C | Sequential reactions in hydrogenation kettle | 66.5 |
Analytical Techniques for Product Characterization
To confirm the structure and purity of this compound, various analytical methods are employed:
-
- Provides molecular ion peaks for accurate mass determination.
Nuclear Magnetic Resonance (NMR) :
- Used to confirm structural details such as methylene and aldehyde groups.
Chemical Reactions Analysis
Types of Reactions: Alpha-Methylene-1,3-benzodioxole-5-propionaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the benzodioxole ring.
Scientific Research Applications
Fragrance Industry Applications
Alpha-methylene-1,3-benzodioxole-5-propionaldehyde is predominantly used as a fragrance ingredient due to its pleasant aroma profile. It is incorporated into numerous consumer products, including perfumes, cosmetics, and household cleaning agents. The compound's safety has been evaluated through various toxicological studies, which indicate that it does not present significant genotoxic or reproductive toxicity concerns at typical usage levels .
Safety Assessments
- Genotoxicity : Studies have shown that this compound is not mutagenic in bacterial assays (Ames test) and does not induce chromosomal aberrations in vivo .
- Repeated Dose Toxicity : The No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity was established at 300 mg/kg/day based on dermal exposure studies .
- Skin Sensitization : The compound exhibited a No Expected Sensitization Induction Level (NESIL) of 11,000 µg/cm², indicating low potential for skin sensitization .
Toxicological Research
Research on this compound has extensively focused on its toxicological profile due to its widespread use in consumer products. A significant study assessed its dermal absorption and subchronic toxicity using human skin models and animal testing.
In Vitro Studies
- An in vitro study demonstrated that approximately 50% of the applied dose permeated human skin within 48 hours. This highlights the compound's potential for dermal exposure in real-world scenarios .
Subchronic Toxicity Studies
- In animal studies, this compound was administered dermally to Sprague-Dawley rats at varying doses (50, 150, and 300 mg/kg/day). The findings indicated that while some effects were observed at higher doses, the overall risk was deemed low when considering typical exposure levels .
Analytical Applications
This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). This method allows for precise quantification and separation of the compound from mixtures.
HPLC Methodology
- The compound can be separated using a reverse-phase HPLC method with acetonitrile and water as the mobile phase. For mass spectrometry applications, phosphoric acid can be replaced with formic acid to enhance compatibility .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Fragrance Industry | Widely used; safe at typical usage levels; pleasant aroma profile |
| Toxicological Research | Non-genotoxic; NOAEL established at 300 mg/kg/day; low sensitization risk |
| Analytical Chemistry | Effective HPLC methods for quantification and separation |
Mechanism of Action
The mechanism of action of alpha-Methylene-1,3-benzodioxole-5-propionaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MMDHCA with structurally or functionally analogous fragrance aldehydes:
Key Findings:
Sensitization Potential: MMDHCA exhibits lower sensitization risk compared to α-Hexylcinnamaldehyde, which triggered reactions in human trials despite similar application levels .
Environmental Impact : MMDHCA is classified as hazardous to aquatic life (H411), whereas β-Caryophyllene poses minimal environmental risk .
Regulatory Restrictions : MMDHCA and α-Hexylcinnamaldehyde face IFRA limitations due to sensitization and toxicity, while β-Caryophyllene is GRAS .
Mechanistic Insights:
- Dermal Absorption: MMDHCA’s moderate skin permeation (50% in 48 hours) exceeds that of non-polar terpenes like β-Caryophyllene but is comparable to α-Hexylcinnamaldehyde .
- Metabolic Fate : MMDHCA’s benzodioxole ring may slow metabolic degradation compared to simpler aldehydes, contributing to its persistence in aquatic environments .
Biological Activity
Alpha-Methylene-1,3-benzodioxole-5-propionaldehyde (MMDHCA), also known as methyl-3,4-methylene-dioxy-hydrocinnamic aldehyde, is a compound of significant interest due to its diverse biological activities and applications in various fields, particularly in fragrance and cosmetic formulations. This article explores the biological activity of MMDHCA, focusing on its toxicity, mutagenicity, skin sensitization potential, and therapeutic applications.
- Chemical Formula : C₁₃H₁₄O₄
- Molecular Weight : 234.25 g/mol
- CAS Number : 1205-17-0
Mutagenicity and Genotoxicity
MMDHCA has been evaluated for mutagenic potential using the Ames test, which involves the treatment of various strains of Salmonella typhimurium and Escherichia coli with the compound. The results indicated that MMDHCA does not exhibit mutagenic effects as no significant increase in revertant colonies was observed at concentrations up to 5000 μg/plate . Furthermore, a chromosome aberration test conducted in Chinese Hamster Ovary (CHO) cells showed that while MMDHCA induced structural chromosome aberrations in vitro, it did not present clastogenic effects in vivo as demonstrated by negative results in micronucleus tests conducted on mice .
Skin Sensitization
The potential for skin sensitization was assessed through human repeated insult patch tests (HRIPT). The No Expected Sensitization Induction Level (NESIL) for MMDHCA has been established at 11,800 µg/cm² based on a quantitative risk assessment approach . This suggests that while there is some potential for sensitization, it is relatively low when compared to other fragrance compounds.
Antitumor Properties
Recent studies have highlighted the promising antitumor activities of 1,3-benzodioxole derivatives, including MMDHCA. These compounds have been shown to inhibit tumor growth by promoting apoptosis and inhibiting specific enzymes involved in cancer progression. For instance, they have demonstrated effectiveness against leukemia cells by inducing oxidative stress and disrupting cellular metabolism .
Anti-Hyperlipidemic Effects
MMDHCA has also been investigated for its anti-hyperlipidemic properties. In animal models induced with hyperlipidemia, MMDHCA exhibited significant reductions in plasma lipid levels, including triglycerides and cholesterol. Histopathological examinations revealed a reduction in hepatic lipid accumulation, suggesting hepatoprotective effects . The mechanism appears to involve modulation of lipid metabolism pathways through upregulation of proteins such as PPAR-α.
Case Studies
- Ames Test Evaluation :
- Skin Absorption Study :
- Subchronic Toxicity Study :
Summary Table of Biological Activities
| Activity Type | Findings |
|---|---|
| Mutagenicity | Negative (Ames test) |
| Clastogenicity | Negative (in vivo micronucleus test) |
| Skin Sensitization | NESIL established at 11,800 µg/cm² |
| Antitumor Activity | Induces apoptosis; inhibits tumor growth |
| Anti-Hyperlipidemic | Reduces triglycerides and cholesterol; hepatoprotective effects |
Q & A
Q. How can researchers distinguish α-methylene-1,3-benzodioxole-5-propionaldehyde from structurally similar aldehydes in analytical workflows?
Methodological Answer:
- Use spectroscopic techniques such as NMR (to identify the methylenedioxy group at δ 5.9–6.1 ppm and the α-methylene proton at δ 9.5–10.0 ppm) and FT-IR (to confirm the aldehyde C=O stretch at ~1720 cm⁻¹).
- Chromatographic separation (e.g., GC-MS or HPLC with UV detection) coupled with retention time matching against certified standards can resolve co-elution issues with analogues like helional .
Q. What are the standard synthetic routes for α-methylene-1,3-benzodioxole-5-propionaldehyde, and how are purity challenges addressed?
Methodological Answer:
- Common routes include Friedel-Crafts acylation of 1,3-benzodioxole derivatives followed by oxidation or Claisen-Schmidt condensation .
- Purification involves fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) and recrystallization using ethanol/water mixtures to achieve >98% purity. Monitor impurities (e.g., residual solvents) via GC-FID .
Q. What parameters are critical in safety assessments for this compound in fragrance research?
Methodological Answer:
- The No Expected Sensitization Induction Level (NESIL) is a key parameter, derived from Local Lymph Node Assays (LLNA) and human patch testing. For this compound, NESIL = 11,800 µg/cm² .
- Exposure-based risk assessment incorporates:
- Product-type-specific limits (e.g., 0.5% in leave-on cosmetics vs. 2.5% in rinse-off products).
- Dermal absorption rates measured via Franz diffusion cells.
Q. Table 1: IFRA-Recommended Use Limits by Product Category
| Product Category | Maximum Concentration |
|---|---|
| Leave-on skincare | 0.5% |
| Rinse-off products | 2.5% |
| Fine fragrances | 1.2% |
| Hair styling aids | 0.8% |
| Source: IFRA Standards (2020) |
Q. Which analytical techniques are most robust for quantifying α-methylene-1,3-benzodioxole-5-propionaldehyde in complex matrices?
Methodological Answer:
- Solid-Phase Extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) followed by LC-MS/MS in MRM mode (m/z 192→147 for quantification; m/z 192→119 for confirmation).
- Validate recovery rates (≥85%) using isotopically labeled internal standards (e.g., deuterated analogues) to correct for matrix effects in wastewater or biological samples .
Q. How should researchers evaluate the compound’s stability under varying storage conditions?
Methodological Answer:
- Conduct accelerated stability studies at 40°C/75% RH for 6 months, monitoring aldehyde oxidation via HPLC-UV (λ = 280 nm).
- Use argon headspace in storage vials to prevent degradation. Stability thresholds: ≤5% degradation over 12 months at 25°C .
Advanced Research Questions
Q. How can conflicting data on sensitization potency be resolved across studies?
Methodological Answer:
- Discrepancies often arise from differences in vehicle composition (e.g., ethanol vs. acetone) affecting dermal penetration. Standardize protocols per OECD TG 429 (LLNA) with vehicle controls.
- Apply quantitative structure-activity relationship (QSAR) models to predict cross-reactivity with other benzodioxole derivatives .
Q. What methodological optimizations improve trace-level detection in environmental samples?
Methodological Answer:
Q. What experimental designs are suitable for studying cross-reactivity in allergic contact dermatitis?
Methodological Answer:
- QRA (Quantitative Risk Assessment) : Combine in vitro KeratinoSens™ assays (EC1.5 values) with in silico molecular docking to predict hapten-protein binding.
- Human repeated insult patch tests (HRIPT) : Use a double-blind design with 100 participants, stratified by age and skin type, to validate thresholds .
Q. How can degradation products be identified and quantified during photostability testing?
Methodological Answer:
Q. What ethical frameworks guide the use of animal models in sensitization studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
